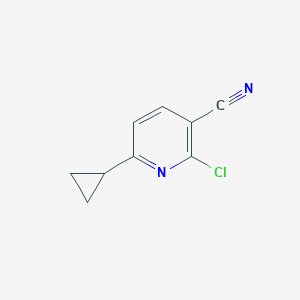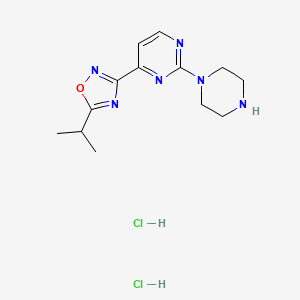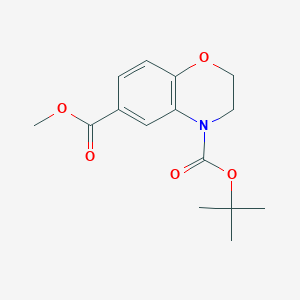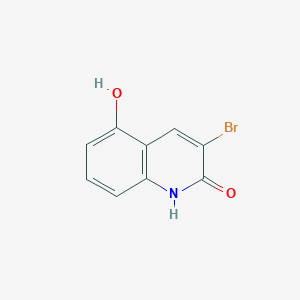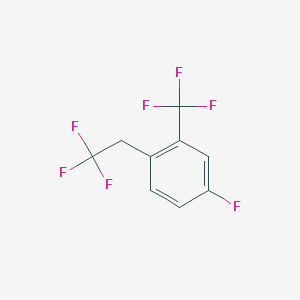
4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene, also known as 4-F-TBE, is an aromatic compound belonging to the family of fluoroalkylbenzenes. Due to its unique structure, 4-F-TBE has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. In recent years, its use in the scientific research has been explored in greater depth.
Applications De Recherche Scientifique
Fluorescence Studies
- Photochemistry of Fluoro(trifluoromethyl)benzenes : Studies on the fluorescence spectra of compounds similar to 4-Fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene show significant findings. These compounds exhibit unique fluorescence spectra and response to quenching in the gas phase. For example, the fluorescence spectra of 1‐fluoro‐2‐(trifluoromethyl)benzene, 1‐fluoro‐3‐(trifluoromethyl)benzene, and 1‐fluoro‐4‐(trifluoromethyl)benzene were studied under various conditions (Al-ani, 1973).
Synthesis and Characterization
- Synthesis of Poly(arylene ether)s : A trifluoromethyl-activated trifluoro monomer was used to synthesize hyperbranched poly(arylene ether)s. This demonstrates the utility of such compounds in advanced polymer synthesis (Banerjee et al., 2009).
- Soluble Fluoro-polyimides : Soluble fluoro-polyimides synthesized using compounds like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene highlight the importance of fluoro-substituted compounds in creating materials with excellent thermal stability and low moisture absorption (Xie et al., 2001).
Chemical Synthesis Techniques
- Regiocontrolled Hydroarylation : The use of aryl(trifluoromethyl)-substituted alkynes in reactions with arenes in superacids showcases the role of trifluoromethylated compounds in synthesizing specific chemical structures (Alkhafaji et al., 2013).
- Palladium-Catalyzed Trifluoroethylation : Research on the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters highlights the significance of fluorinated compounds in complex organic syntheses (Zhao & Hu, 2012).
Analytical Chemistry
- Derivatization Reagent for Biogenic Amines : The use of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a derivatization reagent for biogenic amines in wine samples illustrates the application of fluorinated compounds in analytical chemistry (Jastrzębska et al., 2016).
Optical and Material Science
- Structure and Conformation Studies : The study of the geometric structure and conformational properties of fluorinated compounds like 4-fluoro(trifluoromethoxy)benzene using gas electron diffraction and quantum chemical calculations contributes to our understanding of material properties at the molecular level (Shishkov et al., 2004).
Propriétés
IUPAC Name |
4-fluoro-1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-6-2-1-5(4-8(11,12)13)7(3-6)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXBNOQEJSKIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



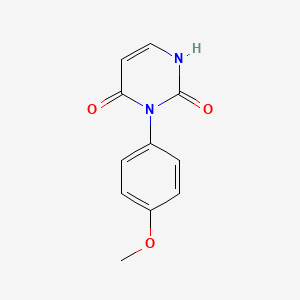

![N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1390993.png)
![Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1390994.png)
phosphonium bromide](/img/structure/B1390995.png)
![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)
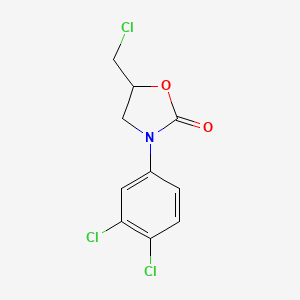

![5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1391000.png)

